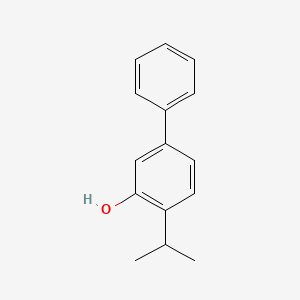
3-Biphenylol, 4-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylol, 4-isopropyl- is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where a hydroxyl group is attached to the third carbon of the biphenyl structure, and an isopropyl group is attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylol, 4-isopropyl- can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile. For instance, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield a mixture of methylbenzenols .
Industrial Production Methods: Industrial production of 3-Biphenylol, 4-isopropyl- often involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Biphenylol, 4-isopropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3-Biphenylol, 4-isopropyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Biphenylol, 4-isopropyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler structure without the hydroxyl and isopropyl groups.
4-Isopropylbiphenyl: Lacks the hydroxyl group but has the isopropyl group.
3-Hydroxybiphenyl: Contains the hydroxyl group but lacks the isopropyl group.
Uniqueness: 3-Biphenylol, 4-isopropyl- is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63905-63-5 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
5-phenyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H16O/c1-11(2)14-9-8-13(10-15(14)16)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |
Clé InChI |
LULSAOAHMUHLMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


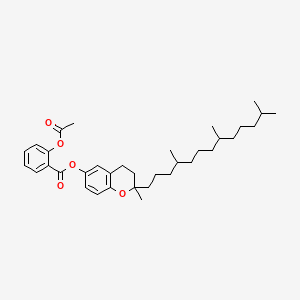
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
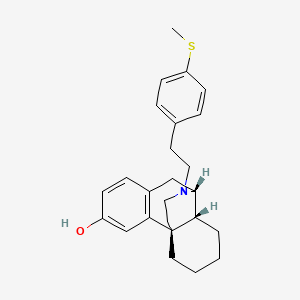
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
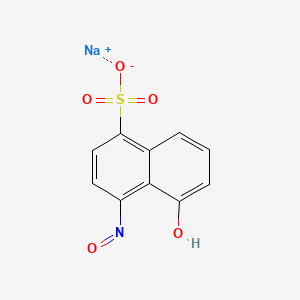
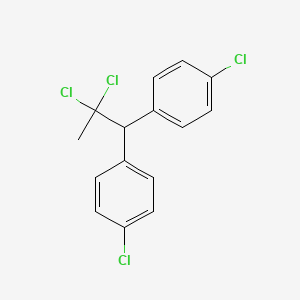
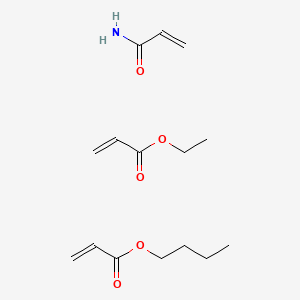

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
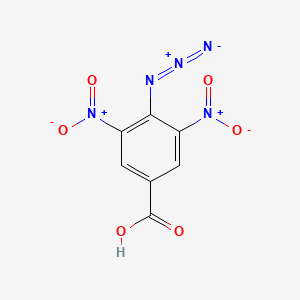
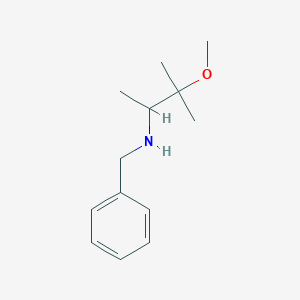

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
